molecular formula C22H28N4O3S B2998778 1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one CAS No. 627887-76-7

1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2998778
M. Wt: 428.55
InChI Key: NLFPEKLGOGYWNV-UHFFFAOYSA-N
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Description

1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H28N4O3S and its molecular weight is 428.55. The purity is usually 95%.
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Scientific Research Applications

Antitumor Properties

Compounds related to 1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one have been investigated for their antitumor properties. A study by Rivalle et al. (1983) explored modifications of amino-substituted derivatives, which display significant antitumor activities, by altering the side chain or intercalating heterocycle. These modifications aimed to evaluate the cytotoxicity and percent increase in life span (ILS) in the L1210 leukemia system, although no significant increase in in vitro cytotoxicity was observed compared to the model compounds Rivalle et al., 1983.

Heterocyclic Synthesis

Fadda et al. (2012) discussed the utility of enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives. This research utilized a key intermediate for synthesizing various derivatives, showcasing the compound's role in producing structurally diverse molecules that could have applications in medicinal chemistry and drug design Fadda et al., 2012.

Antimicrobial Activity

Zaki et al. (2016) reported on the regioselectivity of 1,3-dipolar cycloadditions and the antimicrobial activity of various derivatives, including isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-diones. This study emphasizes the biological activity of such compounds, particularly their efficacy against gram-positive and gram-negative bacteria Zaki et al., 2016.

Synthetic Applications

The compound and its derivatives have been a focus in synthetic chemistry for creating new molecules with potential pharmacological activity. For instance, Roman (2013) utilized a related ketonic Mannich base as a starting material in various alkylation and ring closure reactions, aiming to generate a structurally diverse library of compounds. This research highlights the versatility of such compounds in synthesizing a wide range of chemical structures Roman, 2013.

properties

IUPAC Name

1-[3-(diethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-pyridin-3-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-5-25(6-2)11-8-12-26-18(16-9-7-10-23-13-16)17(20(28)22(26)29)19(27)21-14(3)24-15(4)30-21/h7,9-10,13,18,28H,5-6,8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFPEKLGOGYWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

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